molecular formula C13H15F2NO3 B8442692 2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid CAS No. 1381846-33-8

2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid

Cat. No. B8442692
CAS RN: 1381846-33-8
M. Wt: 271.26 g/mol
InChI Key: BJAJZDIKTMQCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C13H15F2NO3 and its molecular weight is 271.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1381846-33-8

Product Name

2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

2-(difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C13H15F2NO3/c1-7(2)12(17)16-6-8-3-4-9(11(14)15)10(5-8)13(18)19/h3-5,7,11H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

BJAJZDIKTMQCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add isobutyryl chloride (0.571 mL, 5.42 mmol, 1.05 equiv) to a mixture of methyl 5-(aminomethyl)-2-(difluoromethyl)benzoate hydrochloride (1.30 g, 5.17 mmol, 1.0 equiv) and triethylamine (1.51 mL, 10.85 mmol, 2.1 equiv) in DCM (50 mL) at room temperature and stir the mixture for one hour. Dilute the mixture with DCM; wash with water; then with a saturated sodium chloride aqueous solution. Separate the organic layer; dry over sodium sulfate; filter; and concentrate the filtrate under reduced pressure. Dissolve the resulting crude material in 1,4-dioxane (10 mL), and add sodium hydroxide (5 N, 2 mL, 10 mmol, 1.93 equiv). Stir the resulting suspension at 40° C. overnight. Concentrate the mixture under reduced pressure, and treat the resulting residue with 1 N aqueous hydrochloric acid until the pH reaches 3. Extract the resulting suspension with EtOAc (2×30 mL). Wash the combined organic layers with a saturated sodium chloride aqueous solution (50 mL); dry over sodium sulfate; filter; and concentrate the filtrate under reduced pressure to give the title compound as a white solid (1.32 g, 94% yield). ES/MS (m/z) 272 (M+1).
Quantity
0.571 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 5-(aminomethyl)-2-(difluoromethyl)benzoate hydrochloride (1.30 g, 5.17 mmol, 1.0 equiv) and triethylamine (1.51 mL, 10.85 mmol, 2.1 equiv) in dichloromethane (50 mL) at room temperature, add isobutyryl chloride (0.571 mL, 5.42 mmol, 1.05 equiv) and stir for one hour. Dilute the mixture with dichloromethane and wash with water then saturated aqueous NaCl. Separate the organic layer and dry over sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude material in 1,4-dioxane (10 mL), and add sodium hydroxide (5 N aqueous, 2 mL, 10 mmol, 1.93 equiv). Stir the resulting suspension at 40° C. overnight. Concentrate the mixture under reduced pressure, and treat the resulting residue with 1 N aqueous hydrochloric acid until the pH reaches 3. Extract the resulting suspension with EtOAc (2×30 mL). Wash the combined organic layers with saturated aqueous NaCl (50 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to give the title compound as a white solid (1.32 g, 94%). MS (m/z) 272 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.571 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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